Cas no 476669-40-6 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
- (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
- 2-Thiazoleacetonitrile, 4-(3,4-dimethylphenyl)-α-[(4-hydroxyphenyl)methylene]-
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- Inchi: 1S/C20H16N2OS/c1-13-3-6-16(9-14(13)2)19-12-24-20(22-19)17(11-21)10-15-4-7-18(23)8-5-15/h3-10,12,23H,1-2H3
- InChI Key: HJVWBJMZQUYNRV-UHFFFAOYSA-N
- SMILES: C(C1SC=C(C2C=CC(C)=C(C)C=2)N=1)(C#N)=CC1C=CC(O)=CC=1
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 544.6±60.0 °C(Predicted)
- pka: 9.06±0.30(Predicted)
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0185-5μmol |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-2μmol |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-5mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-2mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-3mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-10mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-1mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-15mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-4mg |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-0185-10μmol |
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
476669-40-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Related Literature
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
Introduction to (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile (CAS No. 476669-40-6)
Compound with the chemical name (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile and a CAS number of 476669-40-6 represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of functional groups within its molecular framework suggests a multifaceted role in various biochemical pathways, making it a subject of intense research interest.
The structural composition of this compound is characterized by the presence of several key functional groups, including a nitrile group, hydroxyl group, and a thiazole ring. These components are strategically positioned to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents. The thiazole ring, in particular, is known for its broad spectrum of biological activities and has been widely explored in medicinal chemistry for its antimicrobial, anti-inflammatory, and antioxidant properties.
In recent years, there has been a growing emphasis on the development of heterocyclic compounds that exhibit dual functionality. The combination of a nitrile group and a hydroxyl group in this molecule suggests that it may possess both electrophilic and nucleophilic characteristics, enabling it to participate in a wide range of chemical reactions and biological interactions. This duality makes it an attractive candidate for further investigation in drug discovery.
The (2Z)-configuration of the prop-2-enenitrile moiety is another notable feature of this compound. This geometric arrangement can influence the compound's solubility, bioavailability, and interactions with biological targets. The stereochemical properties of such molecules are often critical in determining their efficacy and selectivity, making them particularly valuable in the development of targeted therapies.
Current research in the field of pharmaceutical chemistry increasingly focuses on identifying and synthesizing molecules that can modulate specific biological pathways. The compound CAS No. 476669-40-6 has shown promise in preliminary studies as a potential modulator of enzymes and receptors involved in various diseases. For instance, its structural features suggest that it may interact with enzymes such as kinases or phosphodiesterases, which are known to be involved in signal transduction pathways.
The presence of both aromatic rings—specifically the 3,4-dimethylphenyl group—adds another layer of complexity to this molecule. Aromatic rings are frequently found in biologically active compounds due to their ability to engage in π-stacking interactions and hydrophobic effects. These interactions can enhance binding affinity and selectivity when interacting with biological targets such as proteins or nucleic acids.
In addition to its potential therapeutic applications, this compound also serves as a valuable scaffold for medicinal chemists. Its unique structural features provide a platform for further derivatization and optimization to enhance its pharmacological properties. By modifying specific functional groups or introducing new ones, researchers can tailor the compound's characteristics to meet specific therapeutic needs.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies are employed to ensure high yield and purity, which are critical for subsequent biological evaluation. Techniques such as cross-coupling reactions, cyclization reactions, and functional group transformations are commonly used in the synthesis process.
The biological evaluation of this compound has revealed several interesting findings. In vitro assays have shown that it exhibits inhibitory activity against certain enzymes and may have potential applications in treating inflammatory diseases or cancer. These preliminary results warrant further investigation into its mechanism of action and potential therapeutic benefits.
The impact of this compound on drug discovery is underscored by its unique structural features and promising biological activity. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like CAS No. 476669-40-6 will play an increasingly important role in the development of next-generation pharmaceuticals.
In conclusion, (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile represents a significant advancement in pharmaceutical chemistry with its complex molecular structure and promising biological activities. Its unique combination of functional groups makes it a versatile scaffold for drug development, while its preliminary biological results suggest potential therapeutic applications across multiple disease areas.
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